1,1-Difluoro-2-methylpropan-2-amine
Overview
Description
1,1-Difluoro-2-methylpropan-2-amine is a chemical compound with the molecular formula C4H9F2N It is characterized by the presence of two fluorine atoms and an amine group attached to a methyl-substituted propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-2-methylpropan-2-amine typically involves the fluorination of 2-methylpropan-2-amine. One common method is the reaction of 2-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products Formed:
Substitution: Products include iodinated or brominated derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include simpler amines or hydrocarbons.
Scientific Research Applications
1,1-Difluoro-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-methylpropan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
2,2-Difluoropropane: Another fluorinated alkane with comparable properties.
1,1,1-Trifluoro-2-methylpropan-2-amine: A related compound with an additional fluorine atom.
Uniqueness: 1,1-Difluoro-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and an amine group in a methyl-substituted propane framework makes it a versatile intermediate for various synthetic applications and research studies.
Properties
IUPAC Name |
1,1-difluoro-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBFGGNMOJFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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